

# Application Notes and Protocols: 2-Methyl-Nitro-2H-Indazole Derivatives in Drug Synthesis

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## Compound of Interest

Compound Name: 2-Methyl-5-nitro-2H-indazole

Cat. No.: B1295178

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: The Role of 2-Methyl-Nitro-2H-Indazole Isomers as Intermediates in Pharmaceutical Synthesis

Introduction:

This document outlines the application of 2-methyl-nitro-2H-indazole derivatives as key intermediates in the synthesis of targeted cancer therapies. While direct evidence for the use of **2-Methyl-5-nitro-2H-indazole** as an intermediate in the synthesis of a commercially available drug is not prominent in publicly available literature, its isomer, 2-Methyl-6-nitro-2H-indazole, serves as a critical building block in the synthesis of the potent anti-cancer agent, Pazopanib. [1][2][3] The reactivity of the nitro-indazole core makes it a valuable scaffold in medicinal chemistry.[4] This document will focus on the well-documented synthesis of Pazopanib via 2-Methyl-6-nitro-2H-indazole to illustrate the utility of this class of compounds.

## Application of 2-Methyl-6-nitro-2H-indazole in the Synthesis of Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5] The synthesis of Pazopanib involves the strategic use of 2-Methyl-6-nitro-2H-indazole as a precursor to a key amine intermediate.[2][6]

Chemical Properties of the Intermediate:

Property	Value	Reference
Compound Name	2-Methyl-6-nitro-2H-indazole	<a href="#">[1]</a>
CAS Number	77934-58-0	N/A
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	177.16 g/mol	<a href="#">[3]</a>
Appearance	Yellow solid	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 2-Methyl-6-nitro-2H-indazole

This protocol describes the methylation of 6-nitro-1H-indazole to yield the 2-methyl isomer, a crucial step in the Pazopanib synthesis pathway.[\[1\]](#)

#### Materials:

- 6-Nitro-1H-indazole
- Dimethyl sulfate
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).[\[1\]](#)
- Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.[\[1\]](#)
- Heat the mixture to reflux and maintain for 12 hours.[\[1\]](#)

- After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[1]
- Extract the aqueous layer with dichloromethane (20 ml).[1]
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield a yellow solid.[1]

Quantitative Data:

Parameter	Value	Reference
Yield	78%	[1]

## Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole (Alternative Pazopanib Intermediate Synthesis)

This multi-step protocol outlines the conversion of a related nitro-indazole to a key amine intermediate for Pazopanib.[2]

### Step 1: Nitro Reduction

- A detailed protocol for the nitro reduction was not provided in the search results. This step typically involves catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media). The reported yield for this step is 87%. [2]

### Step 2: Reductive Amination

- A detailed protocol for the reductive amination was not provided in the search results. This step typically involves reacting the resulting amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). The reported yield for this step is 87%. [2]

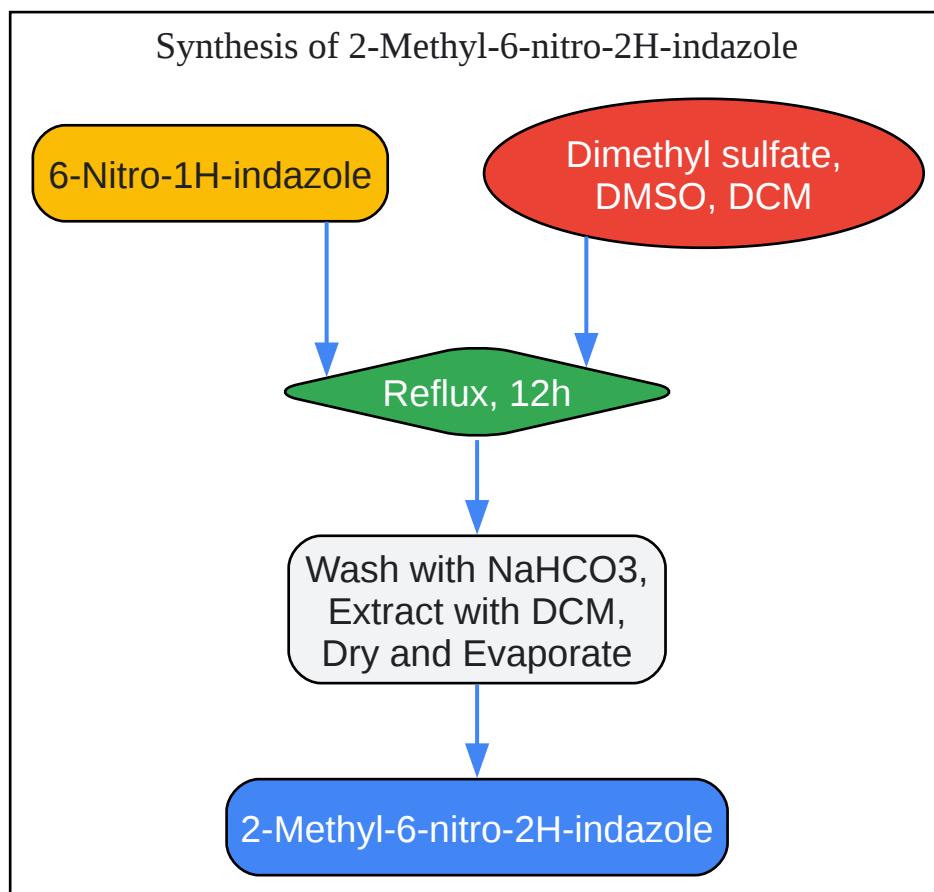
### Step 3: N-methylation

- A detailed protocol for the N-methylation was not provided in the search results. This step introduces a methyl group onto the indazole nitrogen. The reported yield for this step is 73%.  
[\[2\]](#)

Overall Yield: 55%[\[2\]](#)

## Visualized Workflows and Pathways

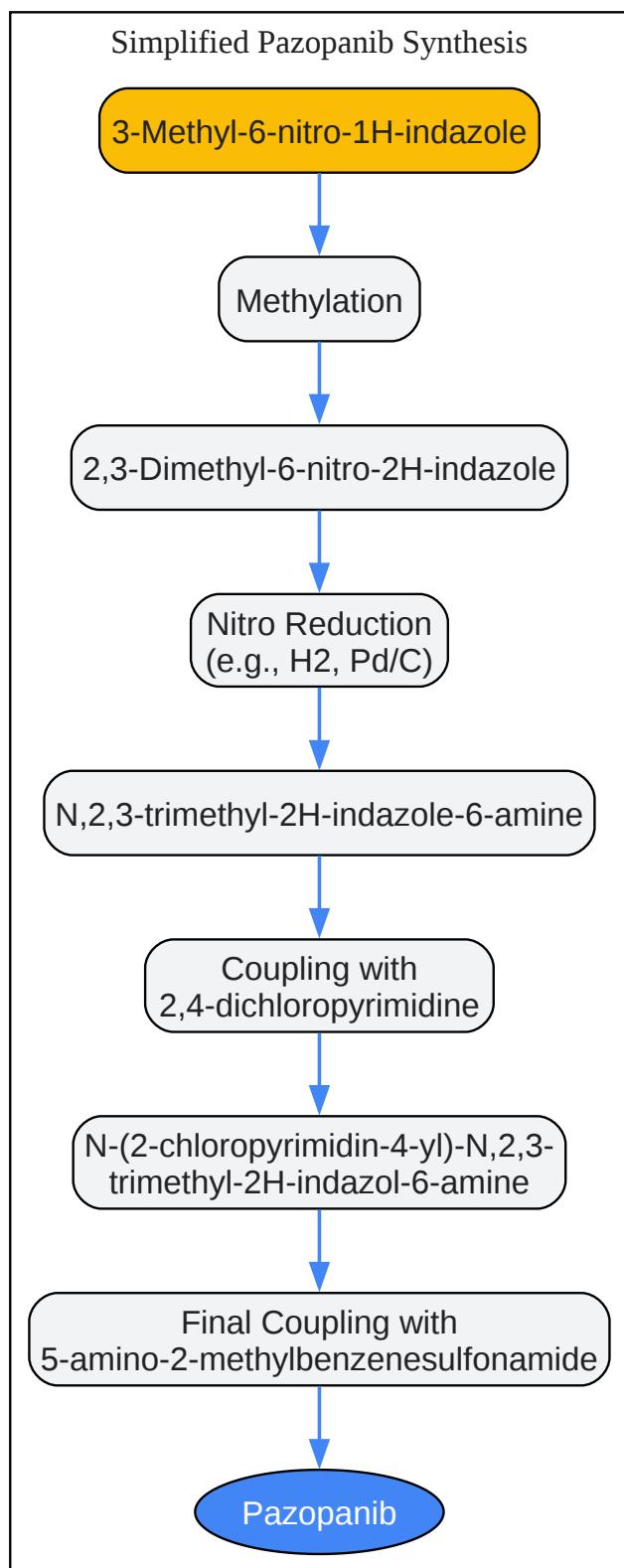
### Synthesis of 2-Methyl-6-nitro-2H-indazole



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Caption: Workflow for the synthesis of 2-Methyl-6-nitro-2H-indazole.

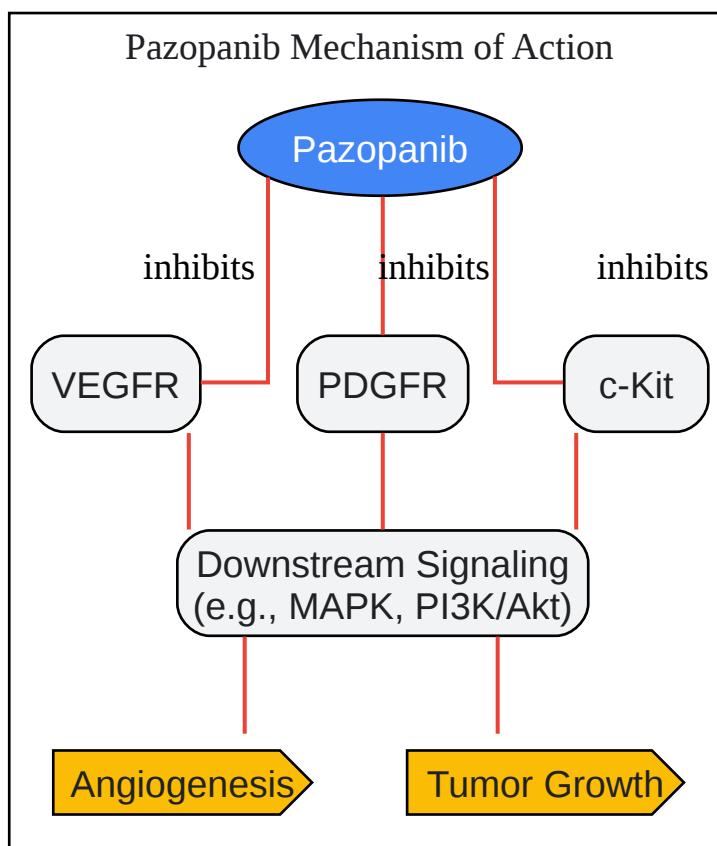
## Simplified Pazopanib Synthesis Pathway



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Caption: Key steps in the synthesis of Pazopanib from a nitro-indazole precursor.

## Pazopanib Signaling Pathway Inhibition



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Caption: Pazopanib inhibits key tyrosine kinases involved in angiogenesis and tumor growth.

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## References

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